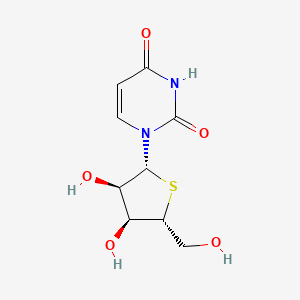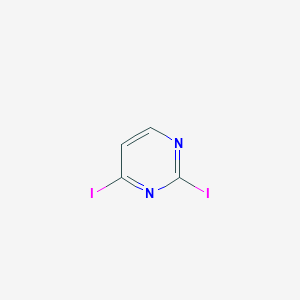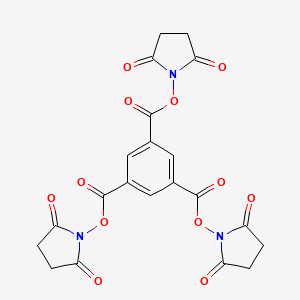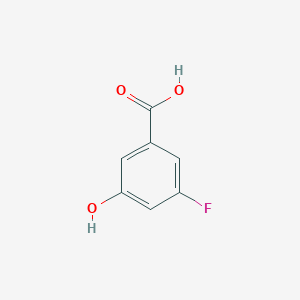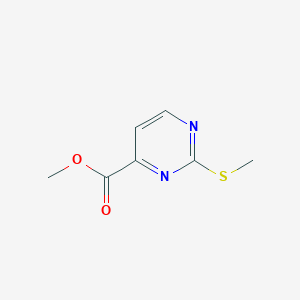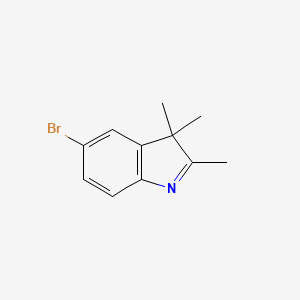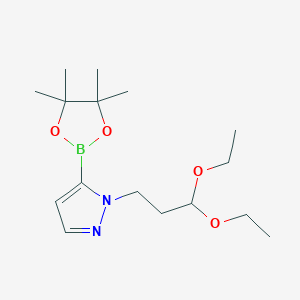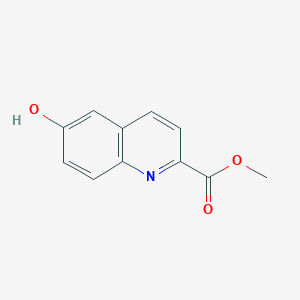![molecular formula C14H14N2O3S B1310738 (E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid CAS No. 331962-63-1](/img/structure/B1310738.png)
(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid is a complex organic compound featuring a cyano group, a methyl group, and a tetrahydrobenzo[b]thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid typically involves multi-step organic reactions. One common route includes:
Formation of the tetrahydrobenzo[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted thiophene.
Introduction of the cyano group: This step often involves a nucleophilic substitution reaction where a cyano group is introduced to the core structure.
Formation of the acrylic acid moiety: This can be done through a Knoevenagel condensation reaction, where an aldehyde reacts with a malonic acid derivative in the presence of a base to form the acrylic acid structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the positions adjacent to the cyano and methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for Friedel-Crafts acylation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of the cyano and thiophene groups.
Biology and Medicine:
- Potential applications in drug design, particularly as inhibitors of specific enzymes or receptors.
- Investigated for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of new materials, such as organic semiconductors or polymers with specific electronic properties.
作用机制
The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The thiophene moiety can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding specificity.
相似化合物的比较
3-Cyano-4-methylthiophene: Lacks the tetrahydrobenzo[b]thiophene structure.
3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
Uniqueness:
- The combination of the cyano group, tetrahydrobenzo[b]thiophene core, and acrylic acid moiety makes (E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid unique in terms of its electronic properties and potential reactivity.
- Its specific structure allows for unique interactions in biological systems, making it a valuable compound for medicinal chemistry research.
属性
IUPAC Name |
(E)-4-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-2-3-9-10(7-15)14(20-11(9)6-8)16-12(17)4-5-13(18)19/h4-5,8H,2-3,6H2,1H3,(H,16,17)(H,18,19)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOUYIUVVDCPNH-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
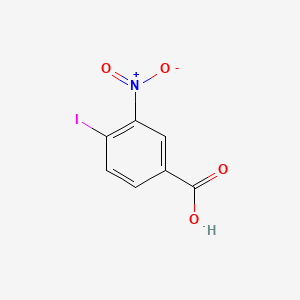


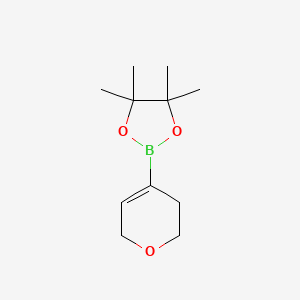

![1-[2-(Methylsulphonyl)phenyl]piperazine](/img/structure/B1310665.png)
